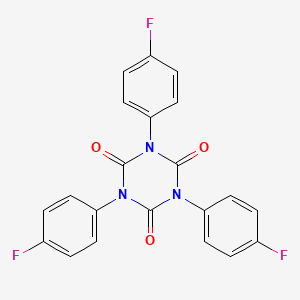
1,3,5-Tris(4-fluorophenyl)-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(4-fluorophenyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This specific compound is notable for its three fluorophenyl groups attached to the triazine core, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1,3,5-Tris(4-fluorophenyl)-1,3,5-triazinane-2,4,6-trione typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Industrial production methods often utilize cyanuric chloride as a starting material, which undergoes sequential nucleophilic substitution reactions with fluorophenyl groups . The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution process.
Chemical Reactions Analysis
1,3,5-Tris(4-fluorophenyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazine ring can be oxidized or reduced, leading to different derivatives with altered properties.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, breaking down into smaller fragments.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Tris(4-fluorophenyl)-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(4-fluorophenyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The fluorophenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function . The triazine ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
1,3,5-Tris(4-fluorophenyl)-1,3,5-triazinane-2,4,6-trione can be compared with other triazine derivatives such as:
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): A key intermediate in the synthesis of various agrochemicals.
The uniqueness of this compound lies in its fluorophenyl groups, which impart distinct electronic and steric properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
60253-50-1 |
|---|---|
Molecular Formula |
C21H12F3N3O3 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
1,3,5-tris(4-fluorophenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C21H12F3N3O3/c22-13-1-7-16(8-2-13)25-19(28)26(17-9-3-14(23)4-10-17)21(30)27(20(25)29)18-11-5-15(24)6-12-18/h1-12H |
InChI Key |
PXNFWIHGKMLYEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















